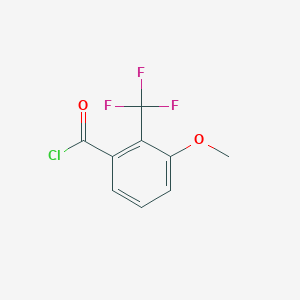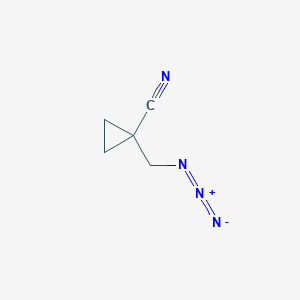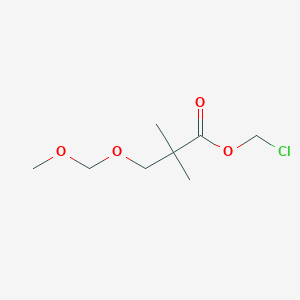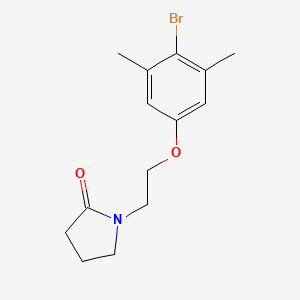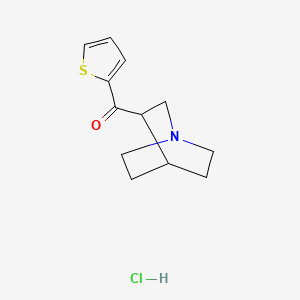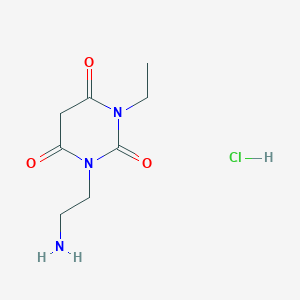![molecular formula C9H22Cl2N2 B1472154 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1803580-87-1](/img/structure/B1472154.png)
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride
Overview
Description
“2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is also known as 2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine; dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings serve as a scaffold in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional molecule coverage. This review emphasizes the role of pyrrolidine and its derivatives in generating bioactive molecules with selective target engagement. It details synthetic strategies and structure-activity relationships (SAR), showcasing the importance of stereoisomerism and substituent orientation for diverse biological profiles in drug candidates (Li Petri et al., 2021).
Arylmethylidenefuranones and Pyrrolidines
The reactivity of arylmethylidenefuranones with various nucleophiles, including heterocyclic amines, is systematized. This review explores the synthesis of cyclic and heterocyclic compounds, demonstrating the versatility of pyrrolidine derivatives in generating a broad array of structures, such as pyrrolones, through specific reactions (Kamneva et al., 2018).
Propargylic Alcohols to Pyridines and Isoquinolines
Propargylic alcohols offer a unique route to construct pyridine and isoquinoline derivatives, important structures in medicinal chemistry. This review outlines the approaches for synthesizing these heterocycles from propargylic alcohols, underscoring the synthetic utility of the pyrrolidine backbone in accessing complex cyclic systems (Mishra et al., 2022).
Chiral Sulfinamides in N-Heterocycle Synthesis
Chiral sulfinamides, especially tert-butanesulfinamide, are highlighted for their role in the asymmetric synthesis of N-heterocycles, such as pyrrolidines. This review showcases the use of sulfinimines derived from tert-butanesulfinamide in creating structurally diverse and biologically relevant heterocycles, illustrating the potential of pyrrolidine derivatives in natural product and therapeutic compound synthesis (Philip et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
Based on the known activities of similar compounds, it may influence several pathways, leading to downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride . .
Biochemical Analysis
Biochemical Properties
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their function. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This compound’s distribution can affect its overall efficacy and activity, as its localization within cells can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, where it influences cellular metabolism .
Properties
IUPAC Name |
2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)9-3-5-11(7-9)6-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORRLVVRSTCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)
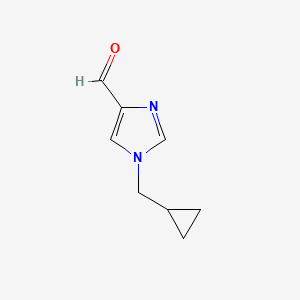

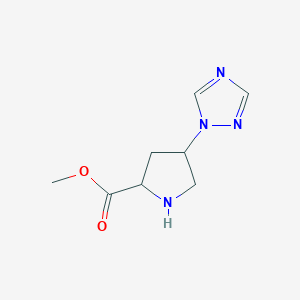
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)

